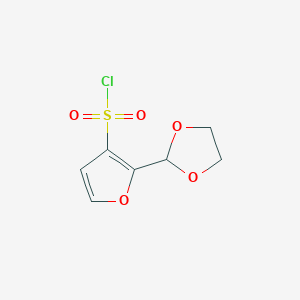

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Versatile Protecting and Activating Group

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related compound, has been identified as a versatile sulfonating agent for amines. It enables the easy sulfonation of primary and secondary amines in excellent yields. The Dios group is stable under basic and reductive conditions and can be removed by heating in hot aqueous trifluoroacetic acid (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Reactivity in Organic Synthesis

Formylfurancarboxylates can react with ethylene glycol in the presence of p-toluene-sulfonic acid to form (1,3-dioxolan-2-yl)furancarboxylates, demonstrating the reactivity of similar compounds in organic synthesis. The chlorides derived from these reactions decompose under certain conditions, suggesting specific reactivity patterns (Pevzner, 2001).

Furoxans in Organic Chemistry and Medicine

Furoxans, closely related to the compound , are used in organic chemistry for synthesizing various heterocycles. They have shown significant biological activities, including vasodilator action, mediated by the generation of nitric oxide (NO) following the reaction with sulfhydryl groups (Feelisch, Schönafinger, & Noack, 1992).

Divergent Annulation Reactions

A study reported the divergent assembly of furoxans and isoxazoles through a [2 + 1 + 1 + 1] annulation reaction of sulfoxonium ylides, demonstrating the versatility of related compounds in organic synthesis (Tang, Zhou, & Song, 2019).

Sulfonamide Drugs

The primary sulfonamide moiety, similar to the one in 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride, is present in many clinically used drugs, indicating the medicinal importance of this group in drug design (Carta, Scozzafava, & Supuran, 2012).

Role in Synthesizing Furan Derivatives

Furans, closely associated with the compound , can be synthesized through various reactions, demonstrating the importance of related compounds in the synthesis of furan derivatives, which are significant in organic chemistry and medicinal chemistry (Hayasi, Kobayasi, & Nozaki, 1970).

Visible-Light-Driven Radical Reactions

Visible-light-driven photoredox-catalyzed reactions involving sulfonyl chlorides showcase the application of similar compounds in modern synthetic chemistry, allowing for the creation of complex molecules under mild conditions (Pramanik et al., 2020).

Propiedades

IUPAC Name |

2-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S/c8-14(9,10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGJLFLNWNVYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CO2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

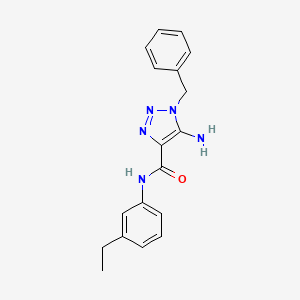

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)

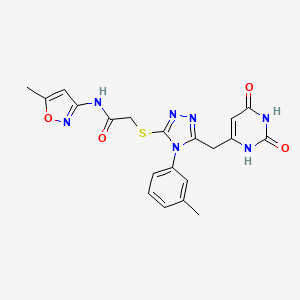

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenylmethoxyethanone](/img/structure/B2893312.png)

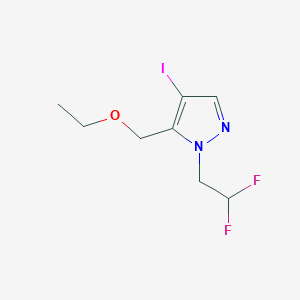

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)

![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2893329.png)

![6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2893330.png)